Vipivotidtetraxetan

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Vipivotid Tetraxetan hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Onkologie:

Krebsbehandlung: Es wird in erster Linie zur Behandlung von PSMA-positiven, metastasierten, kastrationsresistenten Prostatakrebs eingesetzt.

Radiopharmazeutische Forschung: Vipivotid Tetraxetan wird in der Forschung zur Entwicklung neuer Radiopharmazeutika für die gezielte Krebstherapie eingesetzt.

Diagnostische Bildgebung: Die Verbindung kann auch in der diagnostischen Bildgebung eingesetzt werden, um PSMA-exprimierende Tumoren zu identifizieren.

Wirkmechanismus

Vipivotid Tetraxetan entfaltet seine Wirkung über einen Mechanismus der gezielten Radioligandentherapie. Der PSMA-617-Ligand bindet spezifisch an PSMA-exprimierende Tumorzellen. Nach der Bindung liefert die Lutetium-177-Komponente Beta-Strahlung direkt an die Tumorzellen, wodurch DNA-Schäden und Zelltod verursacht werden . Dieser gezielte Ansatz minimiert die Schädigung des umliegenden gesunden Gewebes .

Wirkmechanismus

Target of Action

Vipivotide tetraxetan, also known as PSMA-617, primarily targets the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane protein that is overexpressed in prostate cancer cells . It is highly expressed on prostate cancer cells and is also overexpressed in various organs, including the salivary and lacrimal glands, the kidneys, and the gastrointestinal tract .

Mode of Action

Upon intravenous administration, Vipivotide tetraxetan targets and binds to PSMA-expressing tumor cells . The compound is a radioconjugate composed of PSMA-617, a PSMA-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . This allows for the specific delivery of beta particle radiation to PSMA-expressing tumor cells . Upon binding, these tumor cells are destroyed by lutetium-177 .

Biochemical Pathways

The primary biochemical pathway affected by Vipivotide tetraxetan involves the binding of the compound to PSMA-expressing cells and the subsequent delivery of radiation to these cells . This induces DNA damage that can lead to cell death .

Pharmacokinetics

It is known that the compound is administered intravenously , which suggests that it bypasses the absorption phase of ADME (Absorption, Distribution, Metabolism, Excretion) and is directly available in the bloodstream

Result of Action

The primary result of Vipivotide tetraxetan’s action is the destruction of PSMA-expressing tumor cells . This is achieved through the specific delivery of beta particle radiation, which induces DNA damage that can lead to cell death . The most common adverse reactions include fatigue, dry mouth, nausea, anemia, decreased appetite, and constipation .

Action Environment

It is worth noting that the effectiveness of the compound may be influenced by the level of psma expression in tumor cells

Biochemische Analyse

Biochemical Properties

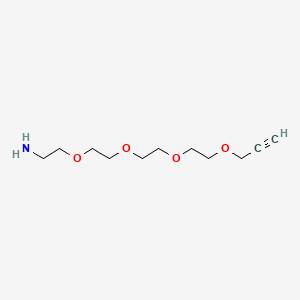

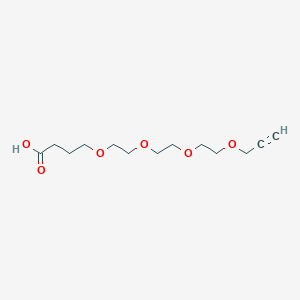

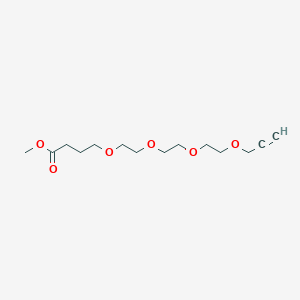

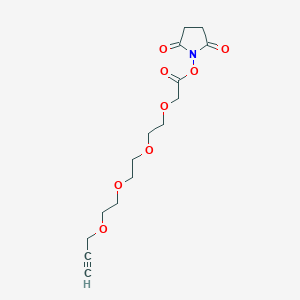

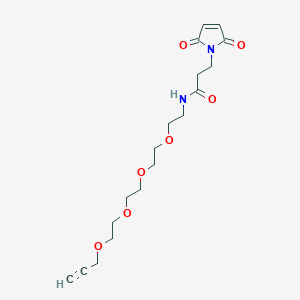

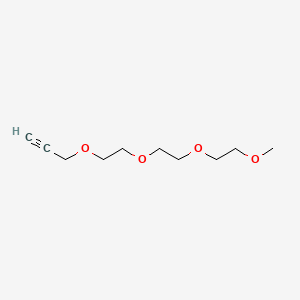

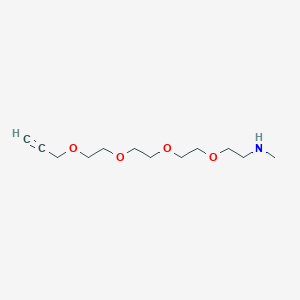

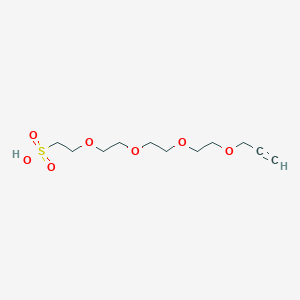

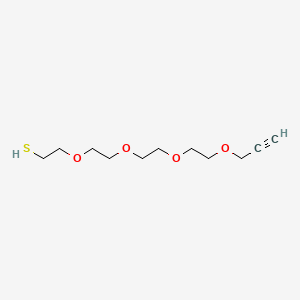

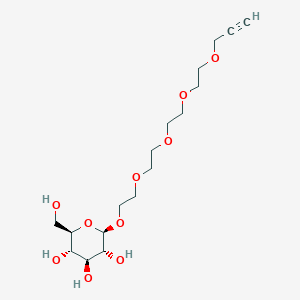

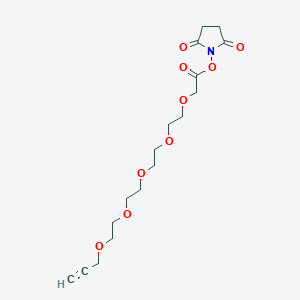

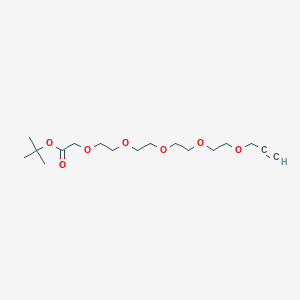

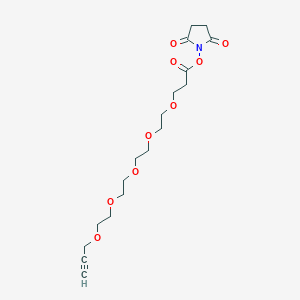

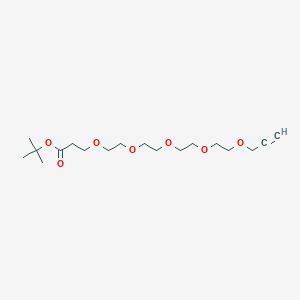

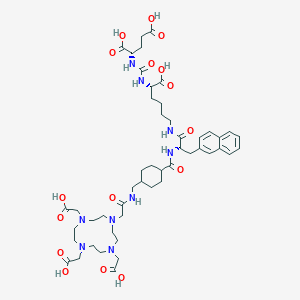

Vipivotide tetraxetan plays a crucial role in biochemical reactions by selectively binding to prostate-specific membrane antigen. The compound is composed of three main components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA, and a linker connecting these two entities . The pharmacophore Glutamate-urea-Lysine binds selectively to prostate-specific membrane antigen, while the chelator DOTA can complex with radioisotopes such as Gallium-68 or Lutetium-177 . This selective binding allows Vipivotide tetraxetan to interact specifically with prostate-specific membrane antigen, facilitating targeted delivery of the radioisotopes to prostate cancer cells.

Cellular Effects

Vipivotide tetraxetan exerts significant effects on various types of cells and cellular processes. Upon binding to prostate-specific membrane antigen-expressing cells, the compound is internalized, leading to the delivery of beta particle radiation from the radioisotope Lutetium-177 . This radiation induces DNA damage in the tumor cells, resulting in cell death . Additionally, Vipivotide tetraxetan influences cell signaling pathways, gene expression, and cellular metabolism by targeting prostate-specific membrane antigen, which is a transmembrane enzyme overexpressed in prostate cancer cells .

Molecular Mechanism

The molecular mechanism of Vipivotide tetraxetan involves its binding to prostate-specific membrane antigen on the surface of prostate cancer cells. The compound’s pharmacophore Glutamate-urea-Lysine binds selectively to prostate-specific membrane antigen, while the chelator DOTA complexes with the radioisotope Lutetium-177 . Upon binding, Vipivotide tetraxetan is internalized into the cancer cells, where the beta particle radiation from Lutetium-177 induces DNA damage, leading to cell death . This targeted approach ensures that the therapeutic effects are concentrated on prostate-specific membrane antigen-expressing tumor cells, minimizing damage to healthy tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, Vipivotide tetraxetan demonstrates high radiolytic stability for at least 72 hours . Studies have shown that the compound maintains its inhibition potency and efficient internalization into prostate-specific membrane antigen-expressing cells over this period . Long-term effects observed in in vitro and in vivo studies include sustained DNA damage and cell death in prostate cancer cells, with minimal impact on surrounding healthy tissues .

Dosage Effects in Animal Models

The effects of Vipivotide tetraxetan vary with different dosages in animal models. Studies have shown that the compound is effective at doses of 7.4 gigabecquerels (GBq) administered intravenously every six weeks for up to six treatments . Higher doses have been associated with increased therapeutic effects, but also with a higher incidence of adverse reactions such as fatigue, dry mouth, nausea, and anemia . It is crucial to balance the dosage to maximize therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

Vipivotide tetraxetan is involved in metabolic pathways that facilitate its binding to prostate-specific membrane antigen and subsequent internalization into cancer cells. The compound interacts with enzymes and cofactors that aid in its selective binding and internalization . These interactions ensure that Vipivotide tetraxetan is efficiently delivered to prostate-specific membrane antigen-expressing cells, where it can exert its therapeutic effects.

Transport and Distribution

Vipivotide tetraxetan is transported and distributed within cells and tissues through its selective binding to prostate-specific membrane antigen. The compound’s pharmacophore Glutamate-urea-Lysine binds to prostate-specific membrane antigen, facilitating its internalization into cancer cells . Once inside the cells, the chelator DOTA complexes with the radioisotope Lutetium-177, ensuring targeted delivery of radiation to the tumor site . This selective transport and distribution minimize the impact on healthy tissues.

Subcellular Localization

The subcellular localization of Vipivotide tetraxetan is primarily within prostate-specific membrane antigen-expressing cells. The compound’s pharmacophore Glutamate-urea-Lysine directs it to the cell surface, where it binds to prostate-specific membrane antigen . Upon binding, Vipivotide tetraxetan is internalized into the cells, where the chelator DOTA ensures the targeted delivery of Lutetium-177 . This subcellular localization is crucial for the compound’s therapeutic efficacy, as it ensures that the radiation is delivered directly to the tumor cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Vipivotid Tetraxetan umfasst die Konjugation eines PSMA-gerichteten Liganden (PSMA-617) mit dem Radioisotop Lutetium-177. Der Prozess umfasst typischerweise die folgenden Schritte:

Radiomarkierung: Der synthetisierte Ligand wird dann unter bestimmten Bedingungen mit Lutetium-177 radiomarkiert, um die endgültige Verbindung, Vipivotid Tetraxetan, zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Vipivotid Tetraxetan umfasst die großtechnische Synthese des PSMA-617-Liganden, gefolgt von der Radiomarkierung mit Lutetium-177. Der Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vipivotid Tetraxetan unterliegt hauptsächlich Radiomarkierungsreaktionen, bei denen der PSMA-617-Ligand mit Lutetium-177 konjugiert wird. Dieser Prozess beinhaltet die Bildung eines stabilen Komplexes zwischen dem Chelator (DOTA) und dem Radioisotop .

Häufige Reagenzien und Bedingungen

Reagenzien: PSMA-617-Ligand, Lutetium-177, DOTA-Chelator.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Vipivotid Tetraxetan, ein Radiokonjugat, das aus dem PSMA-617-Liganden und Lutetium-177 besteht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gallium Ga 68 PSMA-11: Ein weiteres PSMA-gerichtetes Radiopharmazeutikum, das zur diagnostischen Bildgebung von Prostatakrebs eingesetzt wird.

Fluorine F 18 PSMA-1007: Ein Radiopharmazeutikum, das zur PET-Bildgebung von PSMA-exprimierenden Tumoren eingesetzt wird.

Einzigartigkeit

Vipivotid Tetraxetan ist einzigartig in seiner Kombination aus einem PSMA-gerichteten Liganden und dem Beta-emittierenden Radioisotop Lutetium-177, wodurch es sowohl für therapeutische als auch für diagnostische Zwecke wirksam ist . Seine Fähigkeit, Tumorzellen gezielt zu bestrahlen und gleichzeitig gesundes Gewebe zu schonen, unterscheidet es von anderen Radiopharmazeutika .

Eigenschaften

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHPLHATEXGMQR-VLOIPPKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702967-37-0 | |

| Record name | Vipivotide tetraxetan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIPIVOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Prostate-specific membrane antigen (PSMA)-617, a small-molecule ligand, binds with high affinity to the extracellular domain of prostate-specific membrane antigen (PSMA) [ [], [], [], [], [], [], [], [], [] ]. This binding initiates internalization of the PSMA-617-PSMA complex, allowing for targeted delivery of the attached radionuclide to prostate cancer cells [ [], [], [] ].

A: When PSMA-617 is labeled with a therapeutic radionuclide like Lutetium-177 (177Lu) or Actinium-225 (225Ac), the internalization of the complex leads to targeted radiation delivery to PSMA-expressing cells. The emitted radiation, depending on the type (beta particles for 177Lu and alpha particles for 225Ac), induces DNA damage and ultimately cell death [ [], [], [], [], [], [], [], [], [], [], [] ].

ANone: The molecular formula of PSMA-617 is C42H61N9O13, and its molecular weight is 896.0 g/mol. Detailed spectroscopic data can be found in scientific literature and manufacturer documentation.

A: PSMA-617 demonstrates high stability in serum for at least 24 hours [ [] ] and can be stored as a freeze-dried kit for long-term use [ [] ]. The labeled compound also exhibits stability in buffer and human serum for up to 7 days [ [] ].

A: PSMA-617 can be labeled with various trivalent radiometals, including Lutetium-177, Actinium-225, and Scandium-44, using specific buffers and reaction conditions [ [], [], [], [], [] ]. The choice of compatible materials for administration depends on the specific formulation and clinical protocol.

A: Computational methods, including 3-dimensional modeling, have been used to investigate the efficacy of 225Ac-PSMA-617 relative to 177Lu-PSMA-617 by calculating absorbed and equivalent radiation doses to cell nuclei [ [] ]. Further computational studies are likely ongoing to explore various aspects of PSMA-617.

A: Modifications of the linker in PSMA-617 have been shown to impact its binding affinity to PSMA and pharmacokinetic properties, including tumor uptake and kidney clearance [ [] ]. Studies have investigated the replacement of 2-naphthylalanine with 2-indanylglycine or 3,3-diphenylalanine, leading to changes in tumor-to-kidney ratios [ [] ].

A: The addition of an albumin-binding motif to PSMA-617 (creating EB-PSMA-617) extended its blood half-life, resulting in higher tumor accumulation and improved radiotherapeutic efficacy in preclinical models [ [] ]. This suggests that structural modifications can optimize the pharmacokinetics and ultimately the therapeutic potential of PSMA-617.

A: PSMA-617 is formulated as a freeze-dried kit for convenient radiolabeling and administration [ [] ]. The inclusion of gentisic acid as a stabilizer has been shown to maintain the stability of 177Lu-PSMA-617 for extended periods [ [] ]. Researchers are exploring further formulation strategies, such as microemulsion delivery systems, to enhance the therapeutic efficacy and potentially reduce side effects [ [] ].

ANone: The production and use of radiopharmaceuticals, including PSMA-617, are strictly regulated by national and international authorities to ensure safety, health, and environmental protection. These regulations cover various aspects, from radiation safety and quality control during manufacturing to waste management and environmental impact assessments. Specific guidelines and regulations vary by region and are constantly evolving.

A: PSMA-617 primarily targets PSMA-expressing tissues, with high uptake in prostate cancer lesions and kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Lower uptake is observed in other organs, including the liver, spleen, salivary glands, and intestines [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The biodistribution can vary depending on the radiolabel, patient characteristics, and other factors.

A: PSMA-617 is predominantly excreted through the kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The rate of clearance depends on the radiolabel used and individual patient factors.

A: Cell lines with high PSMA expression, such as LNCaP cells, are commonly used in vitro to assess the binding affinity, internalization, and cytotoxic effects of PSMA-617 labeled with various radionuclides [ [], [], [], [], [], [], [], [], [], [], [] ].

A: Mouse models bearing PSMA-positive tumor xenografts are frequently employed to study the biodistribution, therapeutic efficacy, and toxicity of PSMA-617 labeled with therapeutic radionuclides like 177Lu or 225Ac [ [], [], [], [], [], [], [], [], [], [], [] ]. These models provide valuable insights into the in vivo behavior of PSMA-617.

A: Clinical trials, such as the VISION trial, have demonstrated that 177Lu-PSMA-617, in combination with standard of care, significantly improves overall survival and radiographic progression-free survival in patients with PSMA-positive mCRPC [ [], [], [], [], [], [], [] ]. The therapy is generally well tolerated, with the most common side effects being fatigue, dry mouth, and nausea [ [], [], [], [], [], [] ].

A: Resistance to PSMA-targeted therapies can arise from various factors, including heterogeneous PSMA expression within tumors, downregulation of PSMA expression, and the emergence of PSMA-negative clones [ [], [], [] ].

A: Circulating androgen receptor (AR) gene amplification has been associated with resistance to 177Lu-PSMA-617 in patients with mCRPC [ [] ]. Patients with AR gene gain demonstrated lower PSA response rates and shorter time to treatment progression compared to those without AR gain [ [] ]. This suggests potential cross-resistance mechanisms between 177Lu-PSMA-617 and androgen receptor pathway inhibitors.

A: The kidneys and salivary glands are considered the primary organs at risk for toxicity during PSMA-617 therapy due to their relatively high uptake of the radioligand [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Careful dosimetry and monitoring are crucial to minimize potential side effects.

A: Strategies like conjugation with albumin-binding motifs [ [] ] and encapsulation in microemulsion delivery systems [ [] ] are being explored to improve the pharmacokinetics of PSMA-617, potentially enhancing its tumor uptake and reducing off-target accumulation.

A: Positron Emission Tomography (PET) imaging with PSMA-targeted tracers like 68Ga-PSMA-11 and F-DCFPyL is used to assess PSMA expression, identify metastatic lesions, and guide patient selection for PSMA-targeted therapies [ [], [], [], [], [], [], [] ].

A: Initial studies suggest that circulating androgen receptor (AR) gene amplification in plasma may be a potential biomarker for resistance to 177Lu-PSMA-617 therapy [ [] ]. Further research is ongoing to identify other reliable biomarkers for predicting treatment response and individualizing therapeutic approaches.

A: Techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and SPECT/CT imaging are commonly used for radiochemical analysis, purity assessment, and biodistribution studies of PSMA-617 [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].

A: The specific formulation of PSMA-617, often as a freeze-dried kit, ensures its solubility and facilitates its radiolabeling and administration [ [] ]. Detailed studies on dissolution rates and solubility in various media are likely conducted during preclinical development to optimize formulation and ensure consistent drug delivery.

ANone: Strict quality control measures are implemented throughout the development, manufacturing, and distribution of PSMA-617 to guarantee its consistency, safety, and efficacy. These measures involve rigorous testing of raw materials, radiochemical purity assessments of the final product, and adherence to Good Manufacturing Practices (GMP) guidelines.

A: Yes, other PSMA-targeted ligands, such as PSMA-11, F-DCFPyL, and various albumin-binder conjugated PSMA-617 derivatives [ [], [], [], [] ], are being investigated for their potential in prostate cancer imaging and therapy. The choice of ligand depends on the specific application, desired properties, and clinical context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.